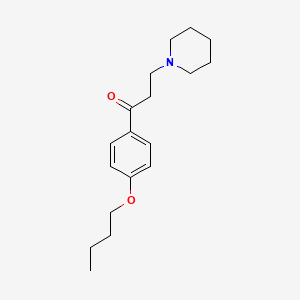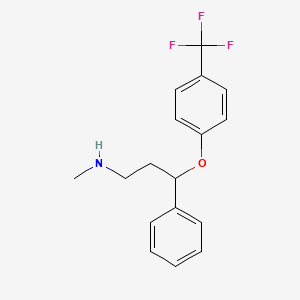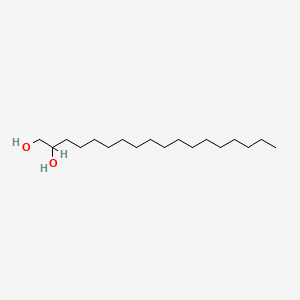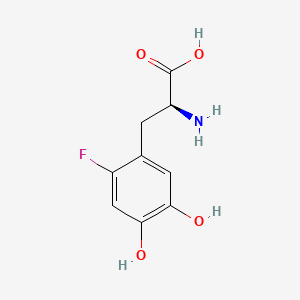
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol, also known as MTT, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a triazole ring and a phenol group, making it a versatile molecule for various applications.
Wissenschaftliche Forschungsanwendungen
Tyrosinase Inhibitory Effects
Researchers synthesized derivatives including a compound similar to 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol, studying their effects on tyrosinase activity. These compounds demonstrated potent inhibitory effects and provide insights into the development of antityrosinase agents (Yu et al., 2015).
Corrosion Inhibition
Triazole derivatives, including structures analogous to the specified compound, have been investigated as corrosion inhibitors for mild steel in acidic solutions. This research suggests the utility of such compounds in protecting metals from corrosion (Ansari et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds, such as azoles, are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
It’s worth noting that in the case of similar 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Pharmacokinetics
It’s worth noting that similar compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar compounds have been observed to inhibit cancer cell growth .
Action Environment
It’s worth noting that the size and position of the alkoxy group significantly influenced the antiproliferative activity of similar compounds .
Biochemische Analyse
Biochemical Properties
2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The mercapto group (-SH) in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, further influencing protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450, where the triazole ring binds to the heme iron, inhibiting the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can impact pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Additionally, the compound’s interaction with transcription factors can lead to changes in gene expression, affecting cellular functions such as apoptosis and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring can bind to metal ions, such as the iron in cytochrome P450, inhibiting its enzymatic activity . The mercapto group can form covalent bonds with cysteine residues in proteins, leading to changes in protein conformation and function. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions but can undergo degradation in the presence of strong oxidizing agents . Over time, the compound’s effects on cellular function may diminish as it degrades, highlighting the importance of considering its stability in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for understanding its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The activity of the compound can vary depending on its subcellular localization, with distinct effects observed in different compartments.
Eigenschaften
IUPAC Name |
3-(2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-12-8(10-11-9(12)14)6-4-2-3-5-7(6)13/h2-5,13H,1H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBFENUKVIPGPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63224-33-9 |
Source


|
| Record name | 3-(2-Hydroxyphenyl)-4-methyl-1,2,4-delta-2-triazoline-5-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
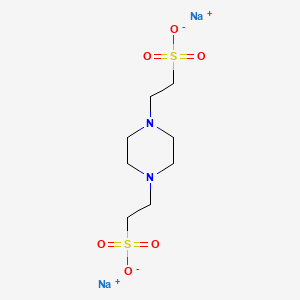
![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)

